![molecular formula C14H16O4 B13462754 Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13462754.png)
Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[211]hexane-5-carboxylate is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate can be achieved through several methods. One efficient approach involves the use of photochemistry to access new building blocks via [2+2] cycloaddition . This method allows for the creation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which can be further derivatized through various transformations .
Industrial Production Methods
Industrial production methods for this compound are still under exploration. the modular approach mentioned above provides a promising pathway for large-scale synthesis, given its efficiency and the ability to produce sp3-rich chemical space .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include metallocarbenes, diazos, sulfonyl hydrazones, and ylides . Reaction conditions often involve the use of catalysts such as Cu(I) and secondary amines .
Major Products Formed
The major products formed from these reactions include enantioenriched bicyclo[3.1.0]hexanes, which are valuable chiral building blocks in organic synthesis .
Scientific Research Applications
Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate has several scientific research applications:
Chemistry: It serves as a chiral building block in organic synthesis due to its unique chemical reactivity.
Biology: The compound’s structure makes it a potential candidate for studying biological activities and interactions.
Medicine: Its unique properties may lead to the development of new pharmaceuticals.
Mechanism of Action
The mechanism by which methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate exerts its effects involves the formation of chiral all-carbon quaternary stereocenters through intramolecular cyclopropanation . This process is catalyzed by Cu(I) and secondary amines, leading to the creation of enantioenriched bicyclo[3.1.0]hexanes .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.1.0]hexanes: These compounds share a similar bicyclic structure and are also used as chiral building blocks in organic synthesis.
Bicyclo[2.1.1]hexanes: These compounds are structurally similar and play an important role in bio-active compounds.
Uniqueness
Methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate is unique due to its specific substitution pattern and the presence of a methoxyphenyl group, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds .
Properties
Molecular Formula |
C14H16O4 |
|---|---|
Molecular Weight |
248.27 g/mol |
IUPAC Name |
methyl 4-(4-methoxyphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylate |
InChI |
InChI=1S/C14H16O4/c1-16-10-5-3-9(4-6-10)14-7-11(18-8-14)12(14)13(15)17-2/h3-6,11-12H,7-8H2,1-2H3 |
InChI Key |
CUBQXZFRMOTREH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C23CC(C2C(=O)OC)OC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Chlorofuro[2,3-c]pyridine-2-carbaldehyde](/img/structure/B13462690.png)
![[4-(Piperidin-4-yl)oxan-4-yl]methanol hydrochloride](/img/structure/B13462691.png)
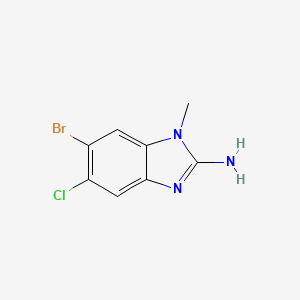
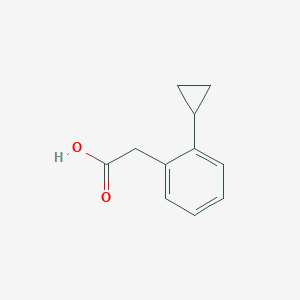
![2-{7-Methylimidazo[1,2-a]pyrimidin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13462700.png)
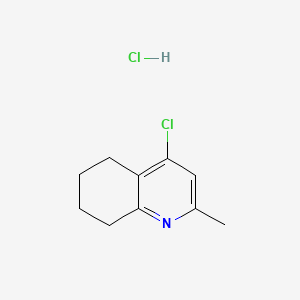

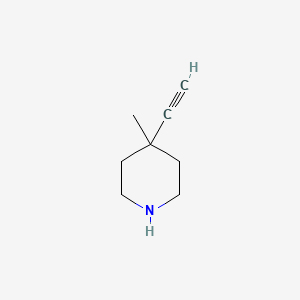

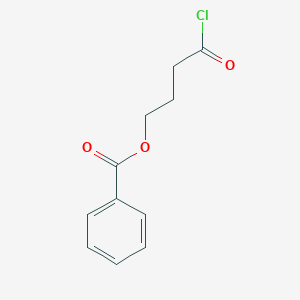


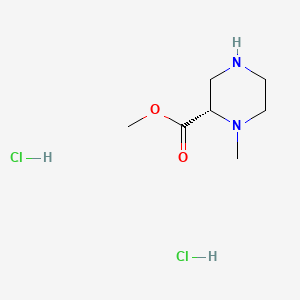
![Ethyl 6-bromothieno[2,3-B]pyridine-2-carboxylate](/img/structure/B13462749.png)
